molecular formula C3H7NO2 B1594818 N-(2-Hydroxyethyl)formamide CAS No. 693-06-1

N-(2-Hydroxyethyl)formamide

Cat. No. B1594818
CAS RN: 693-06-1
M. Wt: 89.09 g/mol
InChI Key: BAMUPQJDKBGDPU-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)formamide is used as an organic chemical synthesis intermediate . It is a colorless to light yellow liquid with a distinct smell of ammonia or amine at room temperature . It is soluble in water, ethanol, and ether solvents .


Synthesis Analysis

N-(2-Hydroxyethyl)formamide (HF) can be synthesized efficiently and used as a new plasticizer for corn starch to prepare thermoplastic starch (TPS) . The chemical reaction equation of synthesizing N-(2-Hydroxyethyl)formamide is also mentioned .


Molecular Structure Analysis

The molecular structure of N-(2-Hydroxyethyl)formamide can be found in various databases .


Chemical Reactions Analysis

N-(2-Hydroxyethyl)formamide has been used in the preparation of thermoplastic starch (TPS). The hydrogen bond interaction between HF and starch was proved by Fourier-transform infrared (FT-IR) spectroscopy .


Physical And Chemical Properties Analysis

N-(2-Hydroxyethyl)formamide has a density of 1.1±0.1 g/cm3 . Its boiling point is 349.5±25.0 °C at 760 mmHg . The vapor pressure is 0.0±1.7 mmHg at 25°C . The enthalpy of vaporization is 68.8±6.0 kJ/mol . The flash point is 165.2±23.2 °C . The refractive index is 1.434 . The molar refractivity is 21.3±0.3 cm3 . The polar surface area is 49 Å2 . The polarizability is 8.4±0.5 10-24 cm3 . The surface tension is 39.7±3.0 dyne/cm . The molar volume is 81.7±3.0 cm3 .

Scientific Research Applications

Nanocomposite Material Development

N-(2-Hydroxyethyl)formamide (HF) has been effectively utilized in the preparation of thermoplastic starch/montmorillonite nanocomposites. In this application, HF acts as a plasticizer for thermoplastic starch and a swelling agent for montmorillonite, improving the material's water resistance and tensile strength. The interaction between HF, starch, and montmorillonite was confirmed through various analytical techniques, including Fourier-transform infrared (FT-IR) spectroscopy, scanning electron microscopy (SEM), and X-ray diffraction (XRD) (Dai et al., 2009).

Starch-Based Film Enhancement

HF has also been used as a new plasticizer to prepare flexible starch films, offering an alternative to traditional plasticizers like glycerol. It facilitates the disruption of starch granules and helps in achieving a homogeneous material. These films, characterized by FT-IR and XRD, show different properties in terms of water vapor permeability and mechanical strength compared to glycerol-plasticized films (Dai et al., 2009).

Plasticizer for Thermoplastic Starch

In another significant application, HF is used as a plasticizer for corn starch to create thermoplastic starch (TPS). This process results in the complete disruption of starch granules and the formation of a continuous phase, as observed under SEM. The crystallinity and thermal behavior of HF-plasticized TPS were analyzed, indicating improved flexibility and water resistance compared to glycerol-plasticized TPS (Dai et al., 2009).

Role in Chemical Evolution and Origin of Life Studies

Although not directly related to HF, formamide, a related compound, has been studied for its role in the synthesis of nucleobases and other biologically important compounds under prebiotic conditions. These studies offer insights into the chemical evolution and the origin of life, highlighting the significance of simple compounds like formamide in the synthesis of biomonomers (Shanker et al., 2011).

Safety And Hazards

Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

N-(2-Hydroxyethyl)formamide has been used as a new plasticizer for corn starch to prepare thermoplastic starch (TPS). This represents a promising direction for the development of biodegradable and renewable natural polymers .

properties

IUPAC Name

N-(2-hydroxyethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c5-2-1-4-3-6/h3,5H,1-2H2,(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMUPQJDKBGDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883477
Record name N-(2-Hydroxyethyl)formamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxyethyl)formamide

CAS RN

693-06-1
Record name N-(2-Hydroxyethyl)formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=693-06-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formamide, N-(2-hydroxyethyl)-
Source ChemIDplus
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Record name N-(2-Hydroxyethyl)formamide
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Record name Formamide, N-(2-hydroxyethyl)-
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Record name N-(2-Hydroxyethyl)formamide
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Record name N-2-hydroxyethylformamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
242
Citations
H Dai, PR Chang, F Geng, J Yu, X Ma - Journal of Polymers and the …, 2009 - Springer
N-(2-Hydroxyethyl)formamide (HF) was synthesized efficiently and used as a new additive to prepare thermoplastic starch/montmorillonite nanocomposite (TPS/MMT). Here, HF acted …
Number of citations: 70 link.springer.com
H Dai, PR Chang, F Peng, J Yu, X Ma - Journal of polymer research, 2009 - Springer
N-(2-Hydroxyethyl)formamide (HF) was synthesized efficiently and used as a new plasticizer for corn starch to prepare thermoplastic starch (TPS). The hydrogen bond interaction …
Number of citations: 24 link.springer.com
H Dai, J Yu, F Geng, X Ma - Polymer-Plastics Technology and …, 2009 - Taylor & Francis
N-(2-hydroxyethyl)formamide (HF) was synthesized efficiently and used as a new plasticizer for corn starch to prepare flexible starch film. The hydrogen bond interaction between HF …
Number of citations: 10 www.tandfonline.com
H Dai, PR Chang, J Yu, F Geng, X Ma - Carbohydrate polymers, 2010 - Elsevier
N-(2-Hydroxypropyl)formamide (HPF) and N-(2-hydroxyethyl)-N-methylformamide (HMF) were used independently as new plasticizers for corn starch to prepare thermoplastic starch (…
Number of citations: 21 www.sciencedirect.com
T Supap, R Idem, P Tontiwachwuthikul - Energy Procedia, 2011 - Elsevier
The roles of HSS induced acid products of MEA degradation were evaluated. The results show that formic and acetic acids, formed as a result of MEA oxidation, exist in 2 forms in …
Number of citations: 68 www.sciencedirect.com
W Tian, J Li, Z Su, F Lan, Z Li, D Liang… - ACS Medicinal …, 2019 - ACS Publications
Novel anthraquinone compounds that induce ER stress and paraptosis-like cell death were designed and synthesized. Compound 4a is the first organic micromolecule to kill tumor cells …
Number of citations: 30 pubs.acs.org
H Dai, J Wang, L Wang - Polymer Engineering & Science, 2018 - Wiley Online Library
N,N‐Bis(2‐hydroxyethyl)formamide, N‐(2‐hydroxyethyl)formamide (HF), N‐(2‐hydroxyethyl)‐N‐methylformamide, and N‐(2‐hydroxypropyl)formamide were used as poly(vinyl alcohol) (…
Number of citations: 7 onlinelibrary.wiley.com
AF Ciftja, A Hartono, A Grimstvedt, HF Svendsen - Energy Procedia, 2012 - Elsevier
Qualitative and quantitative NMR experiments were performed on 5M aqueous solutions of monoethanolamine (MEA) loaded with CO2 (α = 0.4) and in presence of 1mM FeSO4 x …
Number of citations: 13 www.sciencedirect.com
C Gouedard, D Picq, F Launay, PL Carrette - International journal of …, 2012 - Elsevier
Post-combustion CO 2 capture based on CO 2 absorption by aqueous amine solutions is the most mature gas separation technology. A main problem is amine degradation due to heat, …
Number of citations: 514 www.sciencedirect.com
TW Brodtkorb - 2013 - ntnuopen.ntnu.no
Background: Degradation of monoethanolamine (MEA) is a problem in CO2 absorption due to loss of solvent and potential environmental issues associated with the degradation …
Number of citations: 1 ntnuopen.ntnu.no

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